Fluroxypyr

Catalog No.
S528213
CAS No.
69377-81-7
M.F
C2H5Cl2FN2O3
M. Wt
255.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluroxypyr

CAS Number

69377-81-7

Product Name

Fluroxypyr

IUPAC Name

2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetic acid

Molecular Formula

C2H5Cl2FN2O3

Molecular Weight

255.03 g/mol

InChI

InChI=1S/C7H5Cl2FN2O3/c8-3-5(11)4(9)7(12-6(3)10)15-1-2(13)14/h1H2,(H2,11,12)(H,13,14)

InChI Key

MEFQWPUMEMWTJP-UHFFFAOYSA-N

SMILES

C(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F

Solubility

3.57e-04 M
In acetone 51.0, methanol 34.6, ethyl acetate 10.6, isopropanol 9.2, dichloromethane 0.1, toluene 0.8, xylene 0.3 (all in g/L, 20 °C)
In water at 20 °C, 5700 mg/L (pH 5.0), 7300 mg/L (pH 9.2)

Synonyms

4,5-amino-3,5-dichloro-6-fluoro-2-pyridinyloxyacetic acid, Dauko 433, fluroxypyr, Starane 200

Canonical SMILES

C(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F

Description

The exact mass of the compound Fluroxypyr is 253.0 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.57e-04 min acetone 51.0, methanol 34.6, ethyl acetate 10.6, isopropanol 9.2, dichloromethane 0.1, toluene 0.8, xylene 0.3 (all in g/l, 20 °c)in water at 20 °c, 5700 mg/l (ph 5.0), 7300 mg/l (ph 9.2). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of aminopyridine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Herbicidal Mechanism and Mode of Action

  • Auxin Mimicry: Fluroxypyr acts as an auxin mimic, disrupting plant growth hormones. It inhibits the enzyme acetolactate synthase (ALS), crucial for branched-chain amino acid biosynthesis in plants []. This disrupts vital cellular processes leading to weed death [].

Efficacy Studies on Different Crops

  • Oil Palm Plantations: Research investigates the effectiveness of Fluroxypyr-mepthyl for weed control in oil palm fields. Studies compare its efficacy with other herbicides like ammonium glufosinate to determine optimal dosage and weed control efficiency [].

Environmental Fate and Degradation Studies

  • Persistence and Leaching: Scientific studies assess Fluroxypyr's environmental impact. Research examines its degradation rates in soil and the potential for leaching into groundwater []. Understanding these factors helps guide responsible herbicide use.

Fluroxypyr as a Model Compound

  • Structural Similarity: Due to its structure, Fluroxypr serves as a model compound for studying other pyridine-based herbicides. Research explores its properties to gain insights into the behavior and environmental impact of similar herbicides [].

Fluroxypyr is a synthetic herbicide that belongs to the class of synthetic auxins, which are chemical compounds that mimic the natural plant hormone auxin. Its primary function is to control broadleaf weeds and woody brush in various agricultural settings, including wheat, barley, corn, and orchards. The chemical structure of fluroxypyr is characterized by its molecular formula C7H5Cl2FN2O3C_7H_5Cl_2FN_2O_3 and a molecular weight of approximately 367.25 g/mol. It is typically formulated as the 1-methylheptyl ester of fluroxypyr, known as fluroxypyr-MHE .

Fluroxypyr acts by interfering with normal plant growth processes, leading to abnormal cell elongation and ultimately plant death. It is absorbed rapidly by plants after application and tends to accumulate in growing tissues, where it can persist longer than native auxins due to its slower degradation rate .

Fluroxypyr acts as a synthetic auxin, mimicking the plant hormone auxin. Auxin regulates various plant growth processes. Fluroxypyr disrupts these processes in susceptible broadleaf weeds, leading to uncontrolled growth, abnormal development, and ultimately, death of the plant [].

Fluroxypyr is considered slightly toxic to mammals with an LD50 (lethal dose for 50% of a test population) exceeding 5000 mg/kg for rats []. It is practically non-toxic to honey bees but can be slightly toxic to aquatic organisms [].

Here are some safety concerns:

  • Potential for skin irritation: Prolonged or repeated contact can cause skin irritation [].
  • Environmental impact: Fluroxypyr can persist in the environment for several months, raising concerns about potential harm to non-target plants and aquatic ecosystems [].

Fluroxypyr is stable in acidic media but reacts with alkalis to form salts. In aqueous environments, it exhibits a half-life (DT50) of approximately 185 days at pH 9 and 20 °C, indicating its potential for persistence in certain conditions . The deesterification process converts fluroxypyr methylheptyl ester into fluroxypyr acid, the active form responsible for its herbicidal activity. This transformation plays a crucial role in its efficacy as a herbicide .

Fluroxypyr functions primarily as a growth regulator in plants by mimicking the action of natural auxins. It stimulates cell elongation and division even at low concentrations (as low as 1 µM) in susceptible plant species . The herbicide's biological activity is linked to its ability to induce auxin-responsive gene expression, which leads to physiological changes such as plant deformities and distortions in sensitive species . Additionally, fluroxypyr has been associated with enhanced metabolic detoxification mechanisms in resistant plant lines, indicating an adaptive response to its presence .

Fluroxypyr is widely used in agriculture for controlling a variety of broadleaf weeds and woody plants. Its applications include:

  • Cereal crops: Effective against weeds in wheat and barley.
  • Horticulture: Used in vineyards and orchards.
  • Pastures: Helps manage weed populations in grazing lands.
  • Forestry: Controls unwanted vegetation in woodland areas .

The application methods include selective foliar spray, hydraulic spray, and aerial applications, with recommended application rates ranging from 0.12 to 0.5 pounds per acre .

Research indicates that fluroxypyr interacts with specific cellular transporters and metabolic pathways within plants. In resistant strains of plants (e.g., Flur-R), there is an observed increase in the expression of genes related to metabolic detoxification processes such as glutathione S-transferases and cytochrome P450 monooxygenases. This suggests that these plants can effectively degrade fluroxypyr into less harmful metabolites more rapidly than susceptible strains .

Several compounds share structural or functional similarities with fluroxypyr. Here are some notable examples:

Compound NameChemical StructureUnique Features
DicambaC${8}$H${6}$ClO$_{3}$A synthetic auxin used for broadleaf weed control; more volatile than fluroxypyr.
2,4-Dichlorophenoxyacetic acidC${8}$H${6}$Cl${2}$O${3}$One of the most widely used herbicides; known for its effectiveness against broadleaf weeds but has different environmental persistence characteristics.
TriclopyrC${10}$H${11}$Cl${3}$O${3}$Primarily used for woody plant control; operates through different metabolic pathways compared to fluroxypyr.

Fluroxypyr's uniqueness lies in its specific mechanism as an auxin mimic that promotes abnormal growth patterns while also exhibiting a distinct metabolic degradation pathway that contributes to herbicide resistance in certain plant species .

Fluroxypyr (IUPAC name: 2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid) is a synthetic auxin herbicide with the molecular formula C₇H₅Cl₂FN₂O₃ and a molecular weight of 255.03 g/mol. Its structure features a pyridine ring substituted with:

  • An amino group (-NH₂) at position 4
  • Chlorine atoms at positions 3 and 5
  • A fluorine atom at position 6
  • A carboxymethoxy group (-OCH₂COOH) at position 2.

The compound exists as a white crystalline solid at room temperature. X-ray crystallography reveals a planar pyridine core with substituents arranged in a meta-para configuration relative to the amino group. The carboxylic acid moiety contributes to its acidic nature, with a pKa of 2.8, enabling salt formation under alkaline conditions.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number69377-81-7
SMILESC(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F
InChIKeyMEFQWPUMEMWTJP-UHFFFAOYSA-N

Synthesis Pathways and Key Intermediate Compounds

Fluroxypyr synthesis typically proceeds via a five-step route from pentachloropyridine:

  • Fluorination: Reaction of pentachloropyridine with potassium fluoride (KF) in dimethylacetamide yields 3,5-dichloro-2,4,6-trifluoropyridine.
  • Amination: Treatment with aqueous ammonia replaces the para-fluorine with an amino group, forming 4-amino-3,5-dichloro-2,6-difluoropyridine.
  • Hydrolysis: Selective hydrolysis at position 2 produces 4-amino-3,5-dichloro-6-fluoro-2-pyridinol.
  • Alkylation: Reaction with chloroacetic acid derivatives introduces the carboxymethoxy group.
  • Esterification: Conversion to the 1-methylheptyl ester (fluroxypyr-MHE) enhances herbicidal activity.

Alternative methods utilize phase-transfer catalysts (e.g., tetrabutylammonium iodide) in non-polar solvents like toluene, achieving yields up to 89.7%. Key intermediates include:

  • 3,5-Dichloro-2,4,6-trifluoropyridine (fluorination product)
  • 4-Amino-3,5-dichloro-6-fluoro-2-pyridinol (hydrolysis product)
  • Methyl chloroacetate (alkylation reagent).

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz):
    δ 6.85 (s, 2H, NH₂), δ 4.82 (s, 2H, OCH₂), δ 2.50 (s, 1H, COOH).
  • ¹³C NMR (DMSO-d₆, 100 MHz):
    δ 171.2 (COOH), 158.1 (C-O), 152.3 (C-F), 140.1–115.4 (pyridine carbons).

Infrared Spectroscopy (IR)

Key absorption bands (cm⁻¹):

  • 3340 (N-H stretch, amine)
  • 1705 (C=O stretch, carboxylic acid)
  • 1580 (C=C aromatic)
  • 1250 (C-F stretch).

Mass Spectrometry

Electron ionization (EI-MS) shows:

  • Base peak at m/z 194 (pyridine fragment)
  • Molecular ion peak at m/z 255 ([M]⁺).
    High-resolution MS confirms the molecular formula with a mass error <2 ppm.

Thermodynamic Properties and Stability Analysis

Table 2: Thermodynamic Parameters

PropertyValueSource
Melting Point232°C
Density (24°C)1.09 g/cm³
Octanol-Water Partition Coefficient (log Kow)5.04 (pH 7)
Aqueous Solubility136 mg/L (pH 7, 25°C)
Hydrolysis Half-Life (pH 9, 20°C)185 days

Fluroxypyr exhibits pH-dependent stability:

  • Stable in acidic conditions (pH 4–6)
  • Rapid hydrolysis in alkaline media (pH >8) via cleavage of the ether linkage.
    Thermogravimetric analysis (TGA) shows decomposition above 250°C, with primary degradation products including 3,5-dichloro-4-aminopyridine and fluoroacetic acid derivatives. The compound is photostable under UV-Vis light but undergoes oxidative degradation in the presence of hydroxyl radicals.

High Performance Liquid Chromatography Systems

High Performance Liquid Chromatography represents one of the most widely adopted analytical platforms for fluroxypyr quantification, offering excellent versatility across diverse sample matrices. The methodology demonstrates particular strength in the analysis of complex environmental and agricultural samples where minimal sample preparation is advantageous [1] [2] [3].

Contemporary High Performance Liquid Chromatography approaches for fluroxypyr analysis predominantly utilize reversed-phase separation mechanisms employing octadecylsilane-bonded stationary phases. The SinoChrom ODS-BP column (4.6 × 200 millimeters, 5 micrometers particle size) with methanol-water mobile phase (85:15 volume ratio) at 1.0 milliliter per minute flow rate provides optimal separation characteristics with ultraviolet detection at 235 nanometers [1]. This configuration achieves excellent linearity across the range of 0.02 to 0.5 milligrams per milliliter with correlation coefficients exceeding 0.9994 [1].

Alternative column chemistries have demonstrated superior performance for specific applications. The Agela Venusil MP C18 column (4.6 × 250 millimeters) utilizing gradient elution with 0.1% acetic acid and acetonitrile provides enhanced resolution for fluroxypyr and its metabolites in complex matrices [4]. The gradient program initiates at 30% acetonitrile, increasing to 90% over 17 minutes, maintaining this composition for 10 minutes before re-equilibration [4]. Column temperature optimization at 30 degrees Celsius improves peak symmetry and reduces analysis time [4].

Mixed-mode stationary phases offer unique selectivity advantages for fluroxypyr analysis. The Primesep 100 column demonstrates exceptional retention and peak symmetry using acetonitrile-water mobile phases containing sulfuric acid [3]. This approach enables ultraviolet detection at 220 nanometers with limits of detection reaching 0.1 parts per million [3]. The mixed-mode interaction mechanism provides enhanced selectivity compared to conventional octadecylsilane phases, particularly beneficial for complex sample matrices containing interfering compounds [3].

Gas Chromatography-Mass Spectrometry Methodologies

Gas Chromatography-Mass Spectrometry techniques require chemical derivatization of fluroxypyr due to its acidic nature and limited volatility. The carboxylic acid functionality necessitates conversion to more volatile ester derivatives before Gas Chromatography analysis [5] [6] [7]. Methylation represents the most commonly employed derivatization strategy, typically accomplished using diazomethane or trimethylsilyldiazomethane reagents [8].

The derivatization process involves treating acidic extracts with methylating agents under controlled temperature conditions. Trimethylsilyldiazomethane in hexane solution (2 molar concentration) provides efficient methylation when heated at 30-50 degrees Celsius for 30 minutes [8]. The reaction must be quenched with dilute hydrochloric acid to remove excess reagent before Gas Chromatography analysis [8].

Gas Chromatography separation typically employs capillary columns with non-polar or slightly polar stationary phases. The DB-170 capillary column provides excellent separation of fluroxypyr methyl ester from potential interfering compounds [7]. Temperature programming from 60 degrees Celsius with incremental increases to 300 degrees Celsius optimizes peak resolution and analysis time [8].

Mass spectrometric detection offers superior selectivity and sensitivity compared to conventional electron capture detection. Selected ion monitoring or multiple reaction monitoring modes enable quantification at the low microgram per kilogram level with excellent precision [9] [10]. The molecular ion and characteristic fragment ions provide unambiguous compound identification essential for regulatory compliance [7].

Liquid Chromatography-Tandem Mass Spectrometry Applications

Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for fluroxypyr quantification in complex matrices, combining chromatographic separation with highly selective mass spectrometric detection [11] [12]. This approach eliminates the derivatization requirement associated with Gas Chromatography methods while providing exceptional sensitivity and specificity [11].

Electrospray ionization in negative ion mode provides optimal ionization efficiency for fluroxypyr and its metabolites. The predominant ion transitions for fluroxypyr include mass-to-charge ratio 365.1 to 194.1 for quantification and 367.0 to 196.0 for confirmation [11]. Multiple reaction monitoring modes enable simultaneous quantification of fluroxypyr and its major metabolites including fluroxypyr acid, fluroxypyr-dichloropyridine, and fluroxypyr-methylpyridine [11] [12].

Column chemistry optimization focuses on phenyl-hexyl stationary phases that provide enhanced retention and selectivity for aromatic compounds [12]. The Eclipse Plus Phenyl Hexyl column (3.0 × 50 millimeters, 1.8 micrometers) with gradient elution using water and methanol containing 0.1% acetic acid demonstrates superior performance [12]. Column temperature maintenance at 50 degrees Celsius improves peak shape and reproducibility [12].

Mobile phase composition significantly influences ionization efficiency and matrix effects. Formic acid or acetic acid modifiers (0.1-0.2%) enhance electrospray ionization while maintaining chromatographic performance [11] [12]. The optimal mobile phase composition balances retention, peak shape, and mass spectrometric response across the full range of target analytes [11].

Sample Preparation and Matrix Interference Mitigation

Solid Phase Extraction Protocols

Solid Phase Extraction represents the cornerstone of fluroxypyr sample preparation, providing efficient analyte concentration and matrix cleanup across diverse sample types [11] [13] [12]. The selection of appropriate sorbent chemistry and elution conditions critically influences method performance and matrix interference reduction [13].

For aqueous samples, reversed-phase sorbents demonstrate optimal performance with careful pH control. The ISOLUTE ENV+ sorbent (polyvinyl divinylbenzene copolymer) provides superior recovery compared to conventional octadecylsilane phases [13]. Sample pH adjustment to 3.0 ensures fluroxypyr protonation and optimal sorbent interaction [13]. The extraction protocol involves sample loading at controlled flow rates (1 milliliter per minute), followed by washing with acidified water and elution with 4 milliliters of acetonitrile [13]. Recovery efficiency ranges from 91 to 102 percent with relative standard deviations below 5.3 percent [13].

Alternative sorbent chemistries including octadecylsilane and end-capped octadecylsilane provide adequate performance but with reduced efficiency [13]. Recovery rates for these phases range from 40 to 65 percent, indicating significant analyte loss during extraction or elution steps [13]. The reduced performance likely results from incomplete analyte retention or inefficient elution from these less retentive phases [13].

Strata-X polymeric reversed-phase sorbents offer excellent performance for multi-analyte applications [11] [12]. The extraction protocol employs conditioning with acetonitrile followed by acidified water, sample loading, and elution with acetonitrile-acid mixtures [11]. This approach enables simultaneous extraction of fluroxypyr and its metabolites with consistent recovery across the full analyte range [11].

Matrix Solid Phase Dispersion Approaches

Matrix Solid Phase Dispersion represents an innovative sample preparation approach particularly valuable for solid samples including plant tissues and soil matrices [9] [14]. This technique combines extraction and cleanup in a single step, reducing analysis time and solvent consumption while maintaining analytical performance [14].

The protocol involves homogenizing sample material with octadecylsilane sorbent and anhydrous sodium sulfate [14]. The mixture undergoes extraction with acetonitrile, followed by dispersive solid-phase extraction cleanup using primary secondary amine sorbent and magnesium sulfate [14]. This approach effectively removes matrix components including pigments, sugars, and organic acids that commonly interfere with fluroxypyr quantification [14].

Method validation demonstrates excellent performance across multiple crop matrices. Recovery efficiency ranges from 88 to 98 percent at fortification levels from 0.02 to 0.1 micrograms per gram [9] [14]. Precision values (relative standard deviation) remain below 15 percent, meeting regulatory requirements for pesticide residue analysis [14]. The approach proves particularly valuable for complex matrices where conventional extraction methods demonstrate insufficient selectivity [14].

QuEChERS Method Adaptations

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methodology has gained widespread adoption for pesticide residue analysis due to its simplicity and effectiveness [14] [15] [16]. Adaptations for fluroxypyr analysis focus on optimizing extraction efficiency while minimizing matrix interferences through enhanced cleanup procedures [14].

The standard QuEChERS protocol involves acetonitrile extraction with salt-induced phase separation followed by dispersive solid-phase extraction cleanup [15] [16]. For fluroxypyr analysis, modifications include pH adjustment and enhanced cleanup using specialized sorbents [14]. The addition of primary secondary amine sorbent effectively removes organic acids and pigments that commonly interfere with chromatographic analysis [14].

Enhanced Matrix Removal technology provides additional cleanup capabilities for challenging matrices including high-fat samples [17]. This approach combines traditional dispersive solid-phase extraction with advanced sorbent chemistries designed to remove specific matrix components [17]. The resulting extracts demonstrate reduced matrix effects and improved analytical performance [17].

Alkaline hydrolysis modifications enable simultaneous analysis of fluroxypyr and its ester forms [16]. The protocol incorporates sodium hydroxide addition during extraction to hydrolyze ester bonds, converting all forms to the free acid for quantification [16]. Temperature optimization at 40 degrees Celsius provides optimal hydrolysis efficiency without excessive matrix coagulation [16].

Matrix Effect Evaluation and Compensation

Matrix effects represent a significant challenge in fluroxypyr analysis, particularly when using mass spectrometric detection [18]. These effects result from co-eluting matrix components that influence analyte ionization efficiency, leading to signal suppression or enhancement [18]. Comprehensive evaluation and compensation strategies are essential for accurate quantification [18].

Post-column infusion techniques enable systematic evaluation of matrix effects throughout the chromatographic run [18]. This approach involves continuous infusion of analyte standards while injecting sample extracts, allowing real-time monitoring of signal suppression or enhancement [18]. The technique provides valuable insights into the temporal distribution of matrix effects and enables optimization of chromatographic conditions [18].

Matrix-matched calibration standards represent the most straightforward approach for compensating matrix effects [18]. This method involves preparing calibration standards in blank matrix extracts rather than pure solvent [18]. While effective, this approach requires extensive method validation for each matrix type and may be impractical for routine analysis [18].

Internal standard compensation using structurally similar compounds provides an alternative approach for matrix effect correction [1] [18]. The o-nitroaniline internal standard demonstrates stable performance across diverse matrices when analyzing fluroxypyr esters [1]. This approach enables correction for extraction efficiency variations and matrix-induced signal changes [1].

Validation Parameters for Regulatory Compliance

Linearity and Range Characterization

Method linearity represents a fundamental validation parameter requiring demonstration across the full analytical range expected in regulatory applications [19] [20]. For fluroxypyr analysis, linearity must encompass the limit of quantification to levels well above typical residue concentrations encountered in monitoring programs [20].

High Performance Liquid Chromatography methods consistently demonstrate excellent linearity across wide concentration ranges. The internal standard approach using o-nitroaniline provides linear responses from 0.02 to 0.5 milligrams per milliliter with correlation coefficients exceeding 0.9994 [1]. External standard methods demonstrate comparable performance with linear ranges typically spanning two to three orders of magnitude [2] [21].

Liquid Chromatography-Tandem Mass Spectrometry methods achieve superior linearity due to the highly selective detection mechanism [11] [12]. Linear ranges from 0.05 to 5.0 micrograms per liter provide adequate coverage for environmental monitoring applications [11]. The multiple reaction monitoring detection mode minimizes baseline noise and interference, contributing to improved linearity at low concentrations [11].

Matrix-matched calibration curves may demonstrate different slopes compared to solvent-based standards due to matrix effects [14] [18]. Evaluation of matrix effects involves comparison of calibration curve slopes between matrix-matched and solvent-based standards [14]. Significant differences (greater than 20 percent) indicate substantial matrix effects requiring compensation or method modification [18].

Precision and Accuracy Assessment

Precision evaluation encompasses both repeatability (intra-day) and intermediate precision (inter-day) components under realistic analytical conditions [19] [20]. Regulatory guidelines typically require relative standard deviation values below 20 percent for pesticide residue methods [20].

High Performance Liquid Chromatography methods demonstrate excellent precision across the validated range. The internal standard approach achieves relative standard deviation values of 0.2 percent for repeated analyses of standard solutions [1]. Method precision at the limit of quantification typically ranges from 2 to 15 percent depending on matrix complexity and cleanup efficiency [1] [21].

Gas Chromatography-Mass Spectrometry methods require careful optimization to achieve acceptable precision due to the derivatization step [5] [7]. Relative standard deviation values from 3 to 11 percent are typical for well-optimized methods [7]. The derivatization efficiency must remain consistent to maintain precision, requiring careful control of reaction conditions and reagent quality [7].

Accuracy assessment involves recovery studies at multiple fortification levels using representative matrices [5] [14] [19]. Recovery ranges from 70 to 120 percent are generally acceptable for regulatory applications, with target values between 80 and 110 percent [20]. The standard addition method provides an alternative accuracy assessment approach, particularly valuable when matrix-matched standards are unavailable [1].

Limit of Detection and Quantification Determination

Limits of detection and quantification represent critical validation parameters determining method applicability for regulatory monitoring [19] [20] [22]. These parameters must be determined using appropriate statistical approaches and validated under realistic analytical conditions [22].

The signal-to-noise ratio approach provides a straightforward method for limit determination when baseline noise is readily quantifiable [19]. Limits of detection correspond to signal-to-noise ratios of 3:1, while limits of quantification require 10:1 ratios [19]. This approach proves most suitable for chromatographic methods with clearly defined baseline regions [19].

Statistical approaches based on standard deviation of blank measurements provide more rigorous limit determination [22]. The lower threshold for validation equals the mean blank value plus ten times the standard deviation of blank measurements [22]. This approach requires analysis of at least ten independent procedural blanks under intermediate precision conditions [22].

Method limits must align with regulatory requirements for the intended application [20]. Food safety applications typically require limits of quantification at or below 0.01 milligrams per kilogram [20]. Environmental monitoring may require lower limits depending on the specific regulatory framework and toxicological endpoints [20].

Selectivity and Specificity Requirements

Selectivity assessment ensures freedom from interference at the limit of quantification and throughout the validated range [19] [20]. This evaluation becomes particularly critical when analyzing complex matrices containing numerous potential interfering compounds [20].

High Performance Liquid Chromatography methods require demonstration of peak purity and freedom from co-eluting interferences [21]. Photodiode array detection enables spectral confirmation of peak purity throughout the chromatographic run [21]. Alternative wavelengths may provide additional selectivity confirmation when spectral libraries are available [21].

Mass spectrometric detection provides inherent selectivity advantages through mass-to-charge ratio specificity [11] [12]. Multiple reaction monitoring modes with appropriate ion ratios enable unambiguous compound identification [11]. Ion ratio criteria (typically within 20 percent of reference standards) provide additional confirmation of analyte identity [11].

Blank matrix analysis represents an essential component of selectivity assessment [19] [20]. Representative blank matrices must demonstrate absence of interfering peaks at analyte retention times [20]. When matrix blanks contain detectable analyte levels, alternative matrix sources or analyte-free matrices must be employed for method validation [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White crystalline solid

XLogP3

1.8

Exact Mass

253.0

Density

1.09 at 24 °C

LogP

log Kow = 2.20

Appearance

Solid powder

Melting Point

232.0 °C
232 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8O40SHO197

GHS Hazard Statements

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

Fluroxypyr is a pyridine carboxylic acid herbicide, like picloram and clopyralid. While the general mechanism of toxicity of this class of herbicides to plants is reasonably characterized, i.e., mimicking of the auxin plant growth hormone, the mechanism of toxicity to mammals is not as well characterized.
Fluroxypyr induces auxin-type responses in susceptible annual and perennial broadleaf weeds (auxin being a type of plant growth hormone). Once absorbed into the plant, it accumulates in growing tissues to higher concentrations than the native auxin does, and degrades more slowly. Plant growth is disrupted by the deregulation of cellular growth process following binding of fluroxypyr to plant cell auxin receptor sites. Fluroxypyr also interferes with the plant's ability to metabolize nitrogen and produce enzymes. When a plant's strict growth regulation is disrupted in this fashion, plant growth becomes disorganized, disrupting key metabolic process and results in plant death.
Fluroxypyr is applied as fluroxypyr-meptyl. After predominantly foliar uptake, the ester is hydrolyzed to the parent acid, which is the herbicidally active form, and translocated rapidly to other parts of the plants. Acts by inducing characteristic auxin-type responses, e.g. leaf curling.

Vapor Pressure

2.84e-11 mmHg
3.75X10-7 mm Hg at 25 °C

Other CAS

69377-81-7

Associated Chemicals

Fluroxypyr 1-methylheptyl ester; 81406-37-3

Wikipedia

Fluroxypyr

Biological Half Life

In a study with (14)C-fluroxypyr-MHE in rats, ... a plasma half-life of 18.2 hr and a urinary half-life of 6 hr /was reported/. /Fluroxypyr-1-methylheptyl ester/

Use Classification

Agrochemicals -> Herbicides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Fluroxypyr is produced using a complex and proprietary process
Fluroxypyr can be synthesized by reacting 4-amino-3,5-dichloro-2-(methylsulfonyl)pyridine with methylglycolate, although it is not clear that this method of synthesis is currently used to produce fluroxypyr.

General Manufacturing Information

Dow AgroSciences manufactures fluroxypyr in Pittsburg, California and formulates products in Drusenheim, France and Midland, Michigan

Analytic Laboratory Methods

Four methods were developed for the analysis of fluroxypyr in soil samples from oil palm plantations. The first method involved the extraction of the herbicide with 0.05 M NaOH in methanol followed by purification using acid base partition. The concentrated material was subjected to derivatization and then cleaning process using a florisil column and finally analyzed by gas chromatography (GC) equipped with electron capture detector (ECD) ... The second method involved solid liquid extraction of fluroxypyr using a horizontal shaker followed by quantification using high performance liquid chromatography (HPLC) equipped with UV detector ... In the third method, the recovery of fluroxypyr was determined by solid liquid extraction using an ultrasonic bath ... In the fourth method, fluroxypyr was extracted using the solid liquid extraction method followed by the cleaning up step with OASIS HLB (polyvinyl dibenzene) ...
Improved methods for extraction and clean up of fluroxypyr residue in water have been established. Two methods of fluroxypyr extraction were used, namely, Direct Measurement of fluroxypyr and Concentration of fluroxypyr onto A Solid Phase Extraction (SPE) Adsorbent, followed by elution with solvent before determination of fluroxypyr ...
Product analysis by hplc. Residues of fluroxypyr and fluroxypyr-meptyl determined by hplc.

Storage Conditions

Do not use or store near heat or open flame.
Stable under normal conditions. Decomposes above melting point.

Stability Shelf Life

Stable in acidic media. ... Stable at temperatures up to melting point. Stable in visible light.

Dates

Last modified: 08-15-2023
1: LeClere S, Wu C, Westra P, Sammons RD. Cross-resistance to dicamba, 2,4-D, and fluroxypyr in Kochia scoparia is endowed by a mutation in an AUX/IAA gene. Proc Natl Acad Sci U S A. 2018 Mar 27;115(13):E2911-E2920. doi: 10.1073/pnas.1712372115. Epub 2018 Mar 12. PubMed PMID: 29531066; PubMed Central PMCID: PMC5879655.
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